
N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, they can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary widely. For example, furan-3-methanol has a refractive index of 1.484 and a density of 1.139 g/mL at 25 °C .Applications De Recherche Scientifique
Reactivity and Synthesis
Furan derivatives, such as 3,4-dimethoxyfuran, exhibit enhanced reactivity compared to furan itself, facilitating various substitution reactions including Mannich reactions. These reactions enable the synthesis of amino compounds and the preparation of acylated and alkylated derivatives, highlighting the potential of N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide in synthetic organic chemistry (Iten, Hofmann, & Eugster, 1978).
Anticancer and Antiangiogenic Properties
Benzofuran derivatives have been studied for their anticancer and antiangiogenic properties, with certain compounds inhibiting cancer cell growth at nanomolar concentrations and exhibiting potent vascular disrupting properties. These findings suggest the potential therapeutic applications of N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide in cancer treatment (Romagnoli et al., 2015).
Photophysical Properties
Furans and their derivatives have been explored for their photophysical properties, indicating potential applications in the development of photonic sensors and non-linear optical materials. Studies on 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones have revealed their utility as "naked-eye sensors" for metal detection, particularly aluminum, suggesting similar applications for N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide in sensing technologies (Kumar et al., 2015).
Safety and Hazards
Orientations Futures
The production of chemicals from biomass, including furan compounds, offers both economic and ecological benefits . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources . The broad range of uses and wide variety of bio-based products requires individual case studies of each product .
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds have been known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-13-5-3-4-11(14(13)20-2)15(18)16-8-12(17)10-6-7-21-9-10/h3-7,9,12,17H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABXBYXNDOQXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

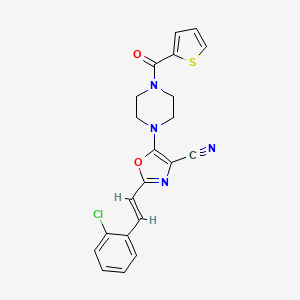
![N-(tert-butyl)-3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2458272.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458273.png)
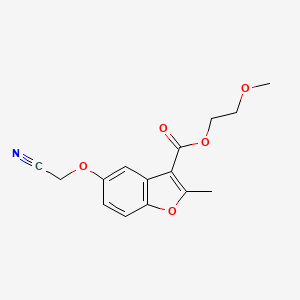
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2458275.png)
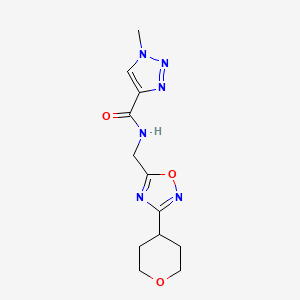
![2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2458278.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458280.png)
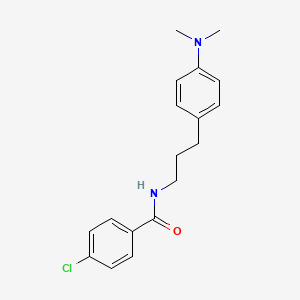
![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2458288.png)
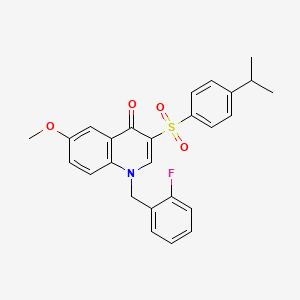
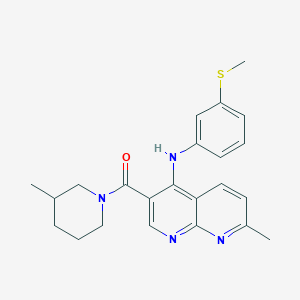
![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)